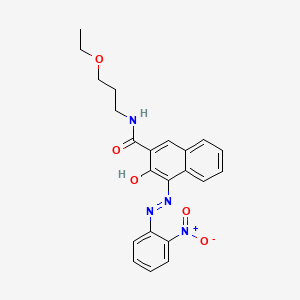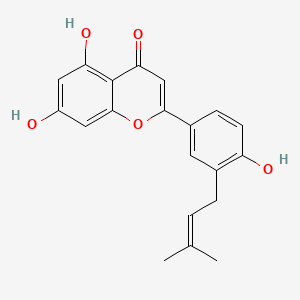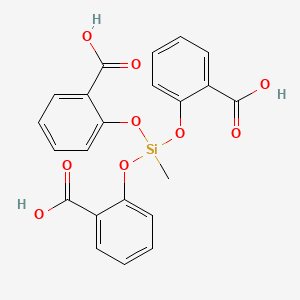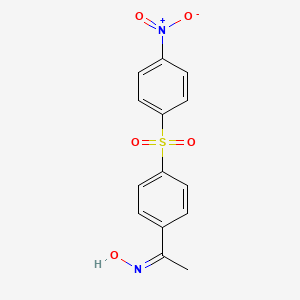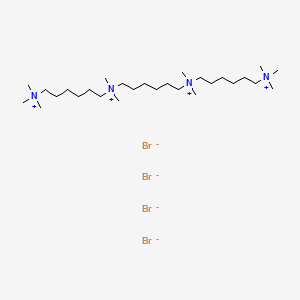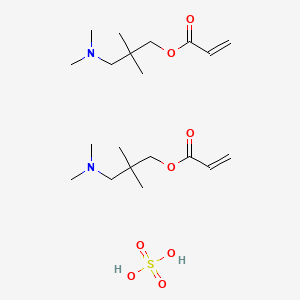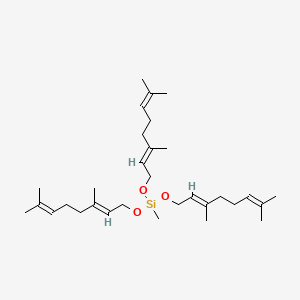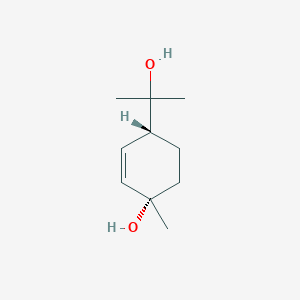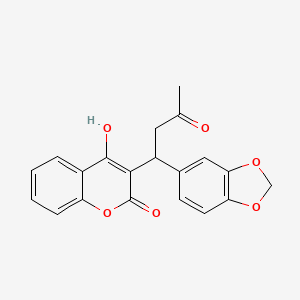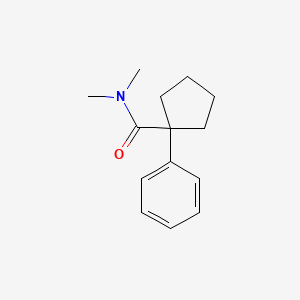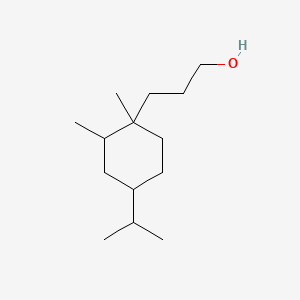
(R)-4-Hydroxyphenylglycine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-Hydroxyphenylglycine hydrochloride is an organic compound with significant importance in various scientific fields. It is a derivative of phenylglycine, characterized by the presence of a hydroxyl group on the phenyl ring and an amino acid structure. This compound is often used in the synthesis of pharmaceuticals and as a chiral building block in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Hydroxyphenylglycine hydrochloride typically involves the following steps:
Starting Material: The process begins with the selection of a suitable starting material, such as 4-hydroxybenzaldehyde.
Formation of Schiff Base: The starting material reacts with an amine to form a Schiff base.
Reduction: The Schiff base is then reduced to form the corresponding amine.
Hydrolysis: The amine undergoes hydrolysis to yield ®-4-Hydroxyphenylglycine.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of ®-4-Hydroxyphenylglycine hydrochloride may involve more efficient and scalable methods, such as:
Enzymatic Resolution: Using enzymes to selectively produce the desired enantiomer.
Chiral Catalysis: Employing chiral catalysts to achieve high enantioselectivity during synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
®-4-Hydroxyphenylglycine hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-hydroxybenzaldehyde, while reduction could produce various amine derivatives.
Applications De Recherche Scientifique
®-4-Hydroxyphenylglycine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism by which ®-4-Hydroxyphenylglycine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxyphenylglycine: Lacks the chiral center and hydrochloride salt form.
Phenylglycine: Does not have the hydroxyl group on the phenyl ring.
4-Hydroxyphenylalanine (Tyrosine): Similar structure but with an additional methylene group.
Uniqueness
®-4-Hydroxyphenylglycine hydrochloride is unique due to its specific chiral configuration and the presence of both hydroxyl and amino acid functional groups. This combination makes it particularly valuable in asymmetric synthesis and as a precursor for chiral pharmaceuticals.
Propriétés
Numéro CAS |
52067-90-0 |
|---|---|
Formule moléculaire |
C8H10ClNO3 |
Poids moléculaire |
203.62 g/mol |
Nom IUPAC |
(2R)-2-amino-2-(4-hydroxyphenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H9NO3.ClH/c9-7(8(11)12)5-1-3-6(10)4-2-5;/h1-4,7,10H,9H2,(H,11,12);1H/t7-;/m1./s1 |
Clé InChI |
ZHIBZCPDMCUVRA-OGFXRTJISA-N |
SMILES isomérique |
C1=CC(=CC=C1[C@H](C(=O)O)N)O.Cl |
SMILES canonique |
C1=CC(=CC=C1C(C(=O)O)N)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


